molecular formula C21H25N3O5S B1671677 Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 835598-94-2

Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B1671677
CAS RN: 835598-94-2
M. Wt: 431.5 g/mol
InChI Key: KEVHLTCEMHIJTQ-UHFFFAOYSA-N
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Description

GLX-351322 is an inhibitor of NADPH oxidase 4 (NOX4;  IC50 = 5 µM). It is selective for NOX4 over NOX2 (IC50 = 40 µM). GLX-351322 (10 µM) reduces glucose-induced production of reactive oxygen species (ROS) and cytotoxicity in isolated human pancreatic islets. It decreases blood glucose levels in an intravenous glucose tolerance test in mice fed a high-fat diet when administered in the drinking water at an estimated dose of 3.8 mg/kg per day.
GLX351322 is a NADPH oxidase 4 inhibitor. GLX351322 counteracts glucose intolerance in high-fat diet-treated C57BL/6 mice. GLX351322 inhibits hydrogen peroxide production from tetracycline inducible NOX4-overexpressing cells with IC50 of 5 uM.

Scientific Research Applications

Inhibitor of NOX4

GLX351322 is a potent and selective inhibitor of NOX4 (NADPH oxidase 4) . NOX4 is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling, immune response, and cell death .

Prevention of ROS Generation and Cellular Death

GLX351322 has been shown to prevent ROS generation and cellular death . This makes it a potential therapeutic agent for conditions characterized by excessive ROS production and cellular death, such as oxidative stress-related diseases .

Improvement of Pancreatic Beta Cell Function

GLX351322 has been found to improve pancreatic beta cell function in high-fat diet fed C57Bl/6 mice . This suggests that it could be used as a therapeutic agent for conditions related to pancreatic beta cell dysfunction, such as diabetes .

Treatment of Glucose Intolerance

In long-term experiments, high-glucose-induced human islet cell ROS production and death were prevented by GLX351322 . This indicates that GLX351322 could be a good candidate for the treatment of glucose intolerance in high-fat diets .

Potential Therapeutic Agent for TMJOA

GLX351322, a novel selective NOX4 inhibitor, is a good candidate for the treatment of Temporomandibular Joint Osteoarthritis (TMJOA), as it prevents ROS production . However, further research is needed to confirm its efficacy in this application .

Inhibition of ROS/MAPK/NF-κB Signaling Pathways

GLX351322 has been shown to attenuate TMJ Osteoarthritis by inhibiting the ROS/MAPK/NF-κB signaling pathways . These pathways play a crucial role in inflammation and cell death, suggesting that GLX351322 could be used as a therapeutic agent for conditions characterized by inflammation and cell death .

properties

IUPAC Name

ethyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-2-28-21(27)18-14-5-3-7-16(14)30-19(18)22-17(25)13-23-8-10-24(11-9-23)20(26)15-6-4-12-29-15/h4,6,12H,2-3,5,7-11,13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVHLTCEMHIJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 3
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Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 4
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Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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